4-(3-Nitroanilino)naphthalene-1,2-dione
Description
Properties
IUPAC Name |
4-(3-nitroanilino)naphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-15-9-14(12-6-1-2-7-13(12)16(15)20)17-10-4-3-5-11(8-10)18(21)22/h1-9,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQZWBZJRIBUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitroanilino)naphthalene-1,2-dione typically involves the reaction of 3-nitroaniline with naphthalene-1,2-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Nitroanilino)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various quinone derivatives .
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of naphthoquinones, including 4-(3-Nitroanilino)naphthalene-1,2-dione, exhibit significant antifungal properties. For instance, studies have shown that certain nitrophenyl derivatives demonstrate notable antifungal activity against pathogens like Candida albicans, with minimal inhibitory concentrations (MICs) ranging from 20 to 330 μg/mL . The mechanism of action often involves disruption of ergosterol biosynthesis in fungal cells.
Anticancer Potential
The compound's redox properties allow it to generate reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells. Naphthoquinone derivatives have been linked to cytotoxic effects against various cancer cell lines, including MCF-7 and PC3 . The ability to disrupt cellular redox balance is a key factor in their anticancer activity, making them promising candidates for further therapeutic development.
Therapeutic Applications
Recent studies have explored the use of naphthoquinone derivatives in targeting specific proteins involved in cancer progression. For example, compounds similar to this compound have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis . Additionally, these compounds have been evaluated for their potential in treating diseases related to angiogenesis.
Summary of Research Findings
Case Studies
- Antifungal Efficacy : A study demonstrated that derivatives of naphthoquinones showed varying degrees of antifungal activity against Candida albicans, with specific attention to their MIC values indicating effective concentrations for therapeutic use .
- Cytotoxicity in Cancer Research : Investigations into the cytotoxic effects of naphthoquinone derivatives revealed that they could induce apoptosis in cancer cells through mechanisms involving ROS generation and redox cycling. This suggests a pathway for developing new anticancer drugs based on these compounds .
Mechanism of Action
The mechanism of action of 4-(3-Nitroanilino)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions, which can disrupt cellular processes in microorganisms, leading to their inhibition or death . The nitro group plays a crucial role in these redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Beta-lapachone (ortho-naphthoquinone) exhibits potent anticancer activity (IC₅₀ = 5.4 μM) due to its ability to generate reactive oxygen species (ROS) via NAD(P)H:quinone oxidoreductase 1 (NQO1) .
- Nitroanilino derivatives: While specific data for 4-(3-nitroanilino)naphthalene-1,2-dione are lacking, analogs like 2-ClFNQ (2-chloro-3-(2-fluoroanilino)naphthalene-1,4-dione) show moderate antifungal activity (MIC = 1.56–800 μg/mL), suggesting that nitro groups may enhance oxidative stress-mediated toxicity .
Antifungal and Antimicrobial Potential
- 2-MNQ (2-methoxynaphthalene-1,4-dione) and lapachol exhibit broad-spectrum antifungal activity, with MIC values ranging from 1.56 to 800 μg/mL depending on microbial strain .
- 2,3-DBNQ (2,3-dibromonaphthalene-1,4-dione) demonstrates enhanced activity due to bromine’s electronegativity and ability to disrupt microbial membranes .
Physicochemical Properties
Notes:
- The nitro group in this compound likely increases polarity compared to chloro or methoxy analogs but retains low aqueous solubility due to aromaticity .
- Higher LogP values correlate with improved membrane permeability but may reduce bioavailability .
Q & A
How can researchers optimize the synthesis of 4-(3-Nitroanilino)naphthalene-1,2-dione to improve yield and purity?
Basic Research Question
Methodological Answer:
The synthesis of this compound can be optimized by:
- Substituted Aniline Coupling: Use 3-nitroaniline as the starting material in a nucleophilic aromatic substitution or condensation reaction with naphthalene-1,2-dione precursors. Adjust reaction conditions (e.g., solvent polarity, temperature, and catalyst) to enhance regioselectivity .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor purity via TLC and confirm using -NMR and -NMR spectroscopy .
- Yield Optimization: Pre-functionalize the naphthalene-1,2-dione core with electron-withdrawing groups to activate the reaction site, as demonstrated in analogous syntheses (e.g., 4-substituted derivatives with yields ranging from 25–59%) .
What advanced spectroscopic and crystallographic methods are recommended to confirm the structure of this compound?
Basic Research Question
Methodological Answer:
- X-ray Crystallography: Resolve the molecular geometry, including dihedral angles between the nitroanilino group and the naphthoquinone plane. For example, related compounds show dihedral angles of ~52° between substituents and the quinone core .
- Spectroscopy: Use - and -NMR to confirm proton environments and carbonyl carbon signals. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) with <2 ppm error .
- IR Spectroscopy: Identify characteristic peaks for nitro (1520–1350 cm) and quinone carbonyl (1670–1640 cm) groups .
How does the nitroanilino substituent influence the redox properties and biological activity of naphthalene-1,2-dione derivatives?
Advanced Research Question
Methodological Answer:
- Redox Behavior: The nitro group acts as an electron-withdrawing moiety, stabilizing the semiquinone radical intermediate during redox cycling. Electrochemical studies (cyclic voltammetry) can quantify reduction potentials, which correlate with ROS (reactive oxygen species) generation in biological systems .
- Structure-Activity Relationships (SAR): Compare IC values of analogs (e.g., beta-lapachone IC = 5.4 μM) to assess how substituents modulate cytotoxicity. The nitro group may enhance DNA damage via intercalation or topoisomerase inhibition .
- Computational Modeling: Use DFT calculations to predict electron affinity and HOMO-LUMO gaps, which influence interaction with biological targets like NAD(P)H:quinone oxidoreductase 1 (NQO1) .
What experimental strategies are effective in resolving contradictions in reported biological activity data for naphthalene-1,2-dione derivatives?
Advanced Research Question
Methodological Answer:
- Standardized Assays: Replicate cytotoxicity studies (e.g., MTT assays) under controlled conditions (pH, serum concentration) to minimize variability. For example, compound 7b in showed 9-fold higher activity than 6b due to substituent differences .
- Mechanistic Studies: Use siRNA knockdowns or enzyme inhibition assays to confirm target specificity (e.g., NQO1 dependency). Conflicting data may arise from off-target effects in different cell lines .
- Meta-Analysis: Aggregate data from peer-reviewed studies (excluding unreliable sources like ) to identify trends. Tabulate results as follows:
| Compound | Substituent | IC (μM) | Key Mechanism |
|---|---|---|---|
| Beta-lapachone | None | 5.4 | NQO1-mediated ROS |
| 4-(4-Chloroanilino) analog | Chloro | 59 (synthesis yield) | Under investigation |
How can researchers evaluate the environmental stability and degradation pathways of this compound?
Advanced Research Question
Methodological Answer:
- Photodegradation Studies: Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous solutions and monitor degradation via HPLC-MS. Nitro groups often undergo photoreduction to amino derivatives .
- Microbial Biodegradation: Use soil or wastewater microbial consortia in batch reactors. Analyze metabolites (e.g., hydroxylated intermediates) using LC-QTOF-MS .
- Toxicity Profiling: Perform acute toxicity assays on model organisms (e.g., Daphnia magna) to assess EC values. Compare with structurally similar polycyclic aromatic hydrocarbons (PAHs) .
What computational tools are suitable for predicting the solubility and formulation compatibility of this compound?
Advanced Research Question
Methodological Answer:
- Solubility Prediction: Use Hansen solubility parameters (HSPiP software) to identify compatible solvents (e.g., DMSO, acetone) based on polarity and hydrogen-bonding capacity .
- Molecular Dynamics (MD): Simulate interactions with excipients (e.g., PEGs) to assess colloidal stability. Poor solubility in aqueous buffers may necessitate nanoparticle encapsulation .
- Thermodynamic Analysis: Calculate Gibbs free energy of dissolution using COSMO-RS models. Experimental validation via shake-flask method at 25°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
